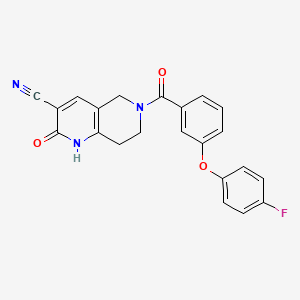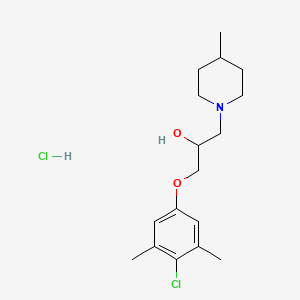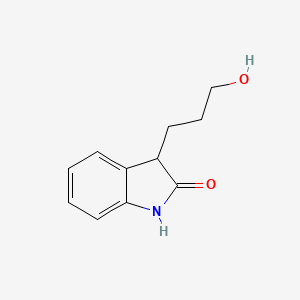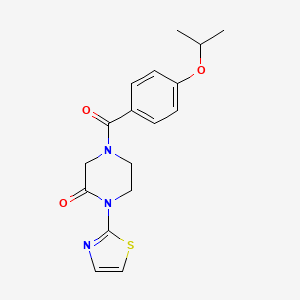
6-(3-(4-Fluorophenoxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzoyl group, a fluorophenoxy group, and a naphthyridine group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenoxy group would likely introduce some degree of polarity to the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The presence of the naphthyridine group suggests potential reactivity at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. The presence of the fluorophenoxy group could potentially increase its stability and solubility .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The base-mediated synthesis of α-aminated aroyl/acetylnaphthalenes through [4+2] annulations presents an efficient approach for creating complex naphthalene derivatives, which could potentially involve compounds similar to the one . This method enables the synthesis of various aroyl and acetylnaphthalene compounds, potentially opening new pathways for chemical synthesis and drug development (Singh et al., 2014).
Anticancer Properties
Research on benzochromene derivatives, which share structural similarities with the compound , has shown that specific derivatives can exhibit potent anti-proliferative properties against cancer cell lines. Such studies highlight the potential of complex naphthyridine derivatives in cancer treatment, suggesting that similar compounds could be explored for their therapeutic benefits (Hanifeh Ahagh et al., 2019).
Molecular Interaction Studies
The study of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives provides insights into the molecular interactions and structural confirmations of such compounds. These findings can be instrumental in understanding how complex naphthyridine derivatives interact at the molecular level, which is crucial for drug design and development (Elkholy, 2007).
Novel Synthesis Methods
The development of new synthesis methods for 1,6-naphthyridin-2(1H)-ones demonstrates the ongoing exploration of efficient and novel routes to synthesize complex naphthyridine derivatives. Such research underlines the importance of finding new synthetic pathways to enhance the accessibility of these compounds for further scientific study (Singh & Lesher, 1990).
Exploring Chemical Reactions
The cascade oxidative annulation reactions leading to substituted naphtho[1,8-bc]pyrans, which involve sequential cleavage of multiple bonds, provide a valuable framework for understanding the complex chemical reactions that compounds like 6-(3-(4-Fluorophenoxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile might undergo. This research can inform the development of new chemical reactions and synthesis techniques (Tan et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-[3-(4-fluorophenoxy)benzoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3/c23-17-4-6-18(7-5-17)29-19-3-1-2-14(11-19)22(28)26-9-8-20-16(13-26)10-15(12-24)21(27)25-20/h1-7,10-11H,8-9,13H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOMUMUIBUISJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(4-Fluorophenoxy)benzoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1H-indazol-3-ylcarbonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2876044.png)

![5-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2876046.png)

![1-Oxa-9-azaspiro[5.5]undecane-2-carboxylic acid;hydrochloride](/img/structure/B2876050.png)

![[(Azetidin-3-YL)sulfamoyl]dimethylamine, tfa](/img/structure/B2876057.png)

![2-[(tert-Butoxy)carbonyl]-6-methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2876061.png)



![N-[3-(dimethylamino)propyl]-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2876065.png)
